molecular formula C10H13N3O2Si B8487062 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No. B8487062
M. Wt: 235.31 g/mol
InChI Key: HNQQULHRZWNDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067599B2

Procedure details

To a solution of 500 mg 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine in 4 ml ethanol were added 93.5 mg sodium hydroxide, and the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C. 20 equal batches of this kind were combined and evaporated. The residue was dissolved in 100 ml conc. hydrochloric acid and stirred for 30 min at RT. It was again evaporated and the residue was refluxed with THF for 30 min. Insoluble parts were removed by filtration, the filtrate was evaporated and the residue was chromatographed on silica in ethyl acetate/heptane mixtures.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
93.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]#[C:12][Si](C)(C)C)[C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[CH:11]=[CH:12][NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
93.5 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml conc. hydrochloric acid
STIRRING
Type
STIRRING
Details
stirred for 30 min at RT
Duration
30 min
CUSTOM
Type
CUSTOM
Details
It was again evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue was refluxed with THF for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Insoluble parts were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica in ethyl acetate/heptane mixtures

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.